N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features both a thiophene ring and a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with 2-amino-4-(methylsulfanyl)butanol under specific conditions to form the desired acetamide derivative. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The thiophene ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiophene derivative.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and thiophene groups can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H17NO2S2 |
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Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C11H17NO2S2/c1-15-4-3-10(13)7-12-11(14)6-9-2-5-16-8-9/h2,5,8,10,13H,3-4,6-7H2,1H3,(H,12,14) |
InChI Key |
OQOXDEUDVLAKQL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CC1=CSC=C1)O |
Origin of Product |
United States |
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